molecular formula CO- B1245722 Methanone

Methanone

Cat. No.: B1245722
M. Wt: 28.01 g/mol
InChI Key: DCMZLVSOPGZIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone (general formula: R-C(=O)-R') is a carbonyl compound characterized by a central ketone group flanked by two organic substituents (R and R'). Its versatility in organic synthesis and medicinal chemistry arises from its ability to participate in hydrogen bonding, electrophilic reactions, and coordination with transition metals . This compound derivatives, such as benzofuran-2-yl(heteroaryl)methanones, exhibit notable biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Structurally, the ketone group’s electronic and steric properties are modulated by substituents, influencing reactivity and applications in drug design and materials science .

Properties

Molecular Formula

CO-

Molecular Weight

28.01 g/mol

IUPAC Name

methanone

InChI

InChI=1S/CO/c1-2/q-1

InChI Key

DCMZLVSOPGZIFI-UHFFFAOYSA-N

Canonical SMILES

[C-]=O

Origin of Product

United States

Comparison with Similar Compounds

Ethanone (Acetophenone Derivatives)

  • Structure: R-C(=O)-CH₃ (vs. This compound’s R-C(=O)-R').
  • Example: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]furan-3-ylthis compound (LY 320135) exhibits antitumor activity via kinase inhibition .
  • Key Difference: The methyl group in ethanone reduces steric hindrance compared to bulkier substituents in this compound derivatives, affecting binding affinity in biological targets .

Heterocyclic Methanones

  • Examples: (3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)this compound: Displays anticancer activity with a molecular weight of 423.5 g/mol . (4-Methylpiperazin-1-yl)(4-(3-(1-isopropyl-1H-benzo[d]imidazol-6-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)this compound: A CDK9 inhibitor with 46% synthesis yield .
  • Comparison: Heterocyclic substituents (e.g., pyrazole, quinoline) enhance π-π stacking and hydrogen bonding, improving target selectivity over simpler methanones .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
(4-Methylphenyl)phenylthis compound 196.25 72.0 4-methylphenyl, phenyl
(2-Methoxyphenyl)(5-methyl-1H-indol-2-yl)this compound 265.31 Not reported 2-methoxyphenyl, 5-methylindol
(4-Chloro-2-methylphenyl)(4-methylphenyl)this compound 244.72 Not reported Chloro, methyl groups

Key Trends :

  • Bulky substituents (e.g., indole, chlorophenyl) increase molecular weight and alter solubility .
  • Electron-withdrawing groups (e.g., Cl) enhance electrophilicity of the ketone, influencing reaction kinetics .

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